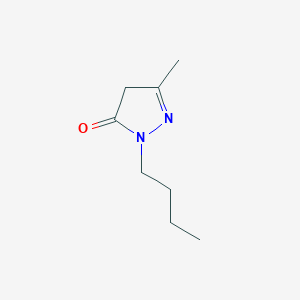

2-丁基-5-甲基-2,4-二氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

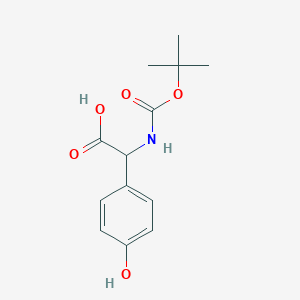

The compound "2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one" is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities. Pyrazolones are characterized by a 5-membered ring structure containing two nitrogen atoms and one ketone group. They are often used as scaffolds in medicinal chemistry for the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, the synthesis of pyrano[4,3-b]pyran derivatives, which are structurally related to pyrazolones, can be catalyzed by a binuclear Brønsted ionic liquid under solvent-free conditions, offering high yield and clean reactions . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives from related starting materials has been reported, indicating the versatility of pyrazolone chemistry .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the crystal structure of a novel pyrazole derivative was determined using single crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . Structural studies of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, which share the pyrazolone core, show a planar heterocyclic core with a conjugated π-electron system .

Chemical Reactions Analysis

Pyrazolone derivatives can undergo a range of chemical reactions. A one-pot, four-component condensation reaction has been used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, demonstrating the reactivity of the pyrazolone moiety . Additionally, the reactivity of pyrazolone derivatives with copper(II) ions has been explored, resulting in the formation of a complex where copper coordination occurs solely by oxygen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives can be influenced by their molecular structure. For instance, the optical properties of novel pyrazolone derivatives have been studied, showing that absorption and emission maxima are less correlated with substituent groups on the pyrazole moiety . The thermal decomposition and nonlinear optical properties of these compounds have also been investigated, providing insights into their stability and potential applications .

科学研究应用

绿色化学和生物聚合物催化

2-丁基-5-甲基-2,4-二氢-3H-吡唑-3-酮已被应用于绿色化学,特别是在使用可生物降解和环保的生物聚合物作为催化剂合成双(吡唑基)甲烷时。这种方法强调了发展环保、天然产品资源和可重复使用催化剂,展示了该化合物在减少操作危险和环境污染方面的作用(Mosaddegh, Hassankhani, & Baghizadeh, 2010)。

溶解度和热力学建模

对2-丁基-5-甲基-2,4-二氢-3H-吡唑-3-酮在各种有机溶剂中的溶解度进行了广泛研究。这些研究对于优化纯化过程和了解该化合物在不同溶剂中的行为至关重要,这对其在各种科学研究领域的应用是必不可少的(Xie et al., 2016)。

计算评估和药用潜力

计算技术,如密度泛函理论(DFT)计算、分子动力学(MD)模拟和分子对接,已被用于探索吡唑衍生物,包括2-丁基-5-甲基-2,4-二氢-3H-吡唑-3-酮的反应性质。这项研究在评估这些化合物的药用潜力方面尤为重要(Thomas et al., 2018)。

晶体和分子结构

使用X射线衍射方法对吡唑-3-酮衍生物,包括2-丁基-5-甲基-2,4-二氢-3H-吡唑-3-酮的晶体和分子结构进行了研究。这些研究对于了解该化合物的结构特性至关重要,这可以影响其反应性和在各种科学领域的潜在应用(Kimura, Okabayashi, & Yasuoka, 1983)。

衍生物的合成和表征

已经进行了大量工作,合成和表征了2-丁基-5-甲基-2,4-二氢-3H-吡唑-3-酮的各种衍生物。这些研究有助于了解该化合物的多功能性和修改潜力,这对其在不同科学研究领域的应用至关重要(Shafeeulla et al., 2017)。

属性

IUPAC Name |

2-butyl-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-4-5-10-8(11)6-7(2)9-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKJZYEIINRBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402717 |

Source

|

| Record name | 2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

CAS RN |

65156-70-9 |

Source

|

| Record name | 2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)